molecular formula C35H56O9 B1255899 Podocarpaside

Podocarpaside

Cat. No.: B1255899
M. Wt: 620.8 g/mol
InChI Key: SOJXOLPPPQOURQ-JGCGOTIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Podocarpasides are a class of triterpene saponins characterized by a 9,10-seco-9,19-cyclolanostane skeleton. These compounds are primarily isolated from Actaea podocarpa DC. (closely related to black cohosh) and Pseudolarix kaempferi (golden larch). Structurally, they feature arabinose moieties (e.g., 3-O-α-L-arabinosides) and diverse functional groups, including hydroxyl (-OH), methyl (-CH₃), and epoxy substitutions (e.g., 6α,19α-epoxy rings) .

Properties

Molecular Formula

C35H56O9

Molecular Weight

620.8 g/mol

IUPAC Name

(3S,5R,8S,11S,13R,14S,17R)-11-(hydroxymethyl)-17-[(2R)-6-hydroxy-6-methyl-4-oxoheptan-2-yl]-4,4,13,14-tetramethyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,5,6,7,8,11,12,15,17-decahydro-1H-cyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C35H56O9/c1-18(12-20(37)14-32(2,3)42)28-24(38)15-34(6)23-10-9-22-21(27(23)19(16-36)13-35(28,34)7)8-11-26(33(22,4)5)44-31-30(41)29(40)25(39)17-43-31/h18-19,22-23,25-26,28-31,36,39-42H,8-17H2,1-7H3/t18-,19-,22-,23-,25+,26+,28+,29+,30-,31+,34+,35-/m1/s1

InChI Key

SOJXOLPPPQOURQ-JGCGOTIHSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)(C)O)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H](C3=C4CC[C@@H](C([C@@H]4CC[C@H]32)(C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)CO)C)C

Canonical SMILES

CC(CC(=O)CC(C)(C)O)C1C(=O)CC2(C1(CC(C3=C4CCC(C(C4CCC32)(C)C)OC5C(C(C(CO5)O)O)O)CO)C)C

Synonyms

podocarpaside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Cimiracemosides and Neocimigenosides

Cimiracemoside N and Cimiracemoside P share a triterpene core with Podocarpasides but differ in glycosylation (xylose or arabinose at C-3) and substituents (e.g., 12-O-acetyl groups) . Neocimigenoside B features a Δ⁵,⁶ double bond and lacks the 9,19-cyclo bridge, reducing conformational rigidity compared to Podocarpasides .

Table 1: Structural Comparison of Podocarpasides and Related Triterpene Saponins
Compound Core Structure Glycosylation Key Substituents Bioactivity Source
This compound C 9,19-cyclolanostane 3-O-α-L-Ara 15α-OH, 16,23-diketone Anticomplement (IC₅₀: 200 µM) Actaea podocarpa
Cimiracemoside N Lanostane 3-O-β-D-Xyl 12-O-Acetyl, Δ⁵,⁶ Not reported Cimicifuga racemosa
Neocimigenoside B Δ⁵,⁶-lanostane 3-O-α-L-Ara 6α-OH, 19α-OCH₃ Cytotoxic (IC₅₀: ~10 µM) Cimicifuga simplex
Cimilactone Seco-lanostane None 8,9-seco, 25-OH Antifungal Cimicifuga foetida

Functional Analogues: Podocarpic Acid Derivatives

Podocarpic acid, a diterpene, shares a fused tricyclic system with Podocarpasides but lacks the cyclolanostane backbone and glycosylation. Its derivatives, such as methyl podocarpate, exhibit broader bioactivity, including antileukemic (IC₅₀: 5–20 µM) and antifungal properties, attributed to their lipophilic ester groups .

Table 2: Bioactivity Comparison
Compound Anticomplement Cytotoxicity Antifungal Antileukemic
This compound C + (200 µM) - - -
Neocimigenoside B - ++ (~10 µM) - -
Methyl Podocarpate - + (20 µM) ++ +++ (5 µM)

Key : (-) Inactive; (+) Moderate; (++) Strong; (+++) Very strong

Mechanistic Divergence

  • Anticomplement Activity : Unique to Podocarpasides, likely due to their polar glycosides enhancing solubility in complement-rich plasma .
  • Cytotoxicity: Neocimigenosides and podocarpic acid derivatives outperform Podocarpasides, possibly due to lipophilic groups enabling membrane penetration .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): The 9,19-cyclo bridge in Podocarpasides may restrict conformational flexibility, limiting bioactivity compared to more flexible seco-lanostanes like Cimilactones .
  • Synergistic Effects: Combinatorial studies with this compound C and cytotoxic analogues (e.g., Neocimigenoside B) could enhance therapeutic profiles.
  • Data Limitations : Bioactivity data for Cimiracemosides remain sparse, warranting further investigation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Podocarpaside
Reactant of Route 2
Podocarpaside

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